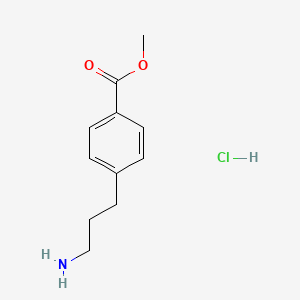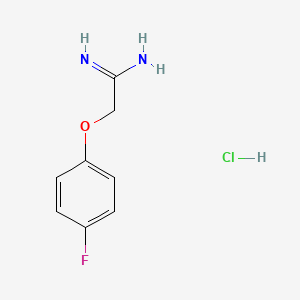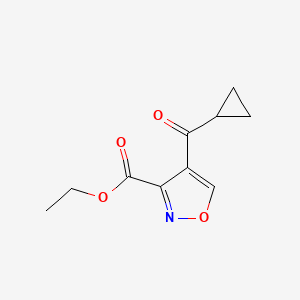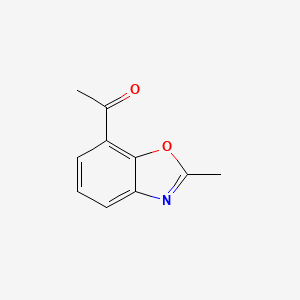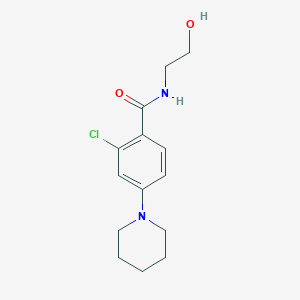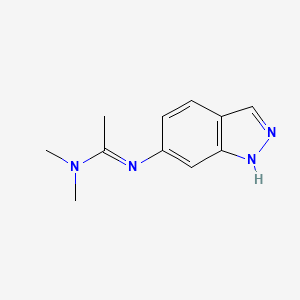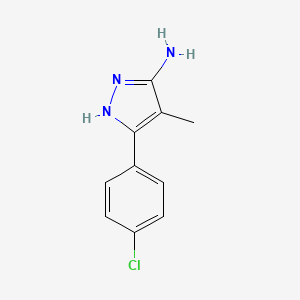
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A series of compounds derived from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescence Sensing and Logic Circuits
- Fluorescence Sensing for Metal Ions : Compounds based on 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been used to create a chemosensor with exceptional fluorescence sensing abilities for Al3+ and Zn2+ ions. These compounds have practical applications in detecting these ions in water samples (Gao, Zhang, Li, & Pu, 2018).
Cancer Research
- Lung Cancer Cell Growth Inhibition : Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, synthesized from 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, have shown to inhibit the growth of A549 lung cancer cells. Some compounds with a 4-chlorophenyl group exhibited enhanced inhibitory effects, potentially through modulating autophagy (Zhang et al., 2008).
Synthetic Chemistry Applications
- Palladium-Catalyzed Aminations : This compound has been involved in palladium-catalyzed reactions, showing its utility in organic synthesis and the development of novel chemical entities, such as pyrazolylisoquinolines (Prabakaran, Manivel, & Khan, 2010).
Molecular Docking Studies for Drug Development
- Anticancer and Antimicrobial Agents : Molecular docking studies of novel compounds incorporating 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have shown promising results against various cancer cell lines and pathogenic microorganisms. These findings suggest the compound's potential role in the development of new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
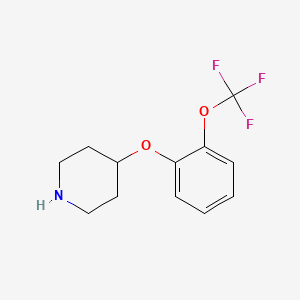
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
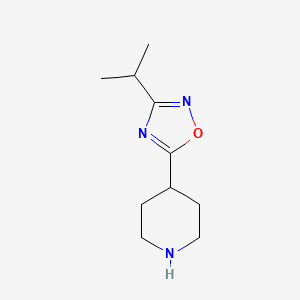
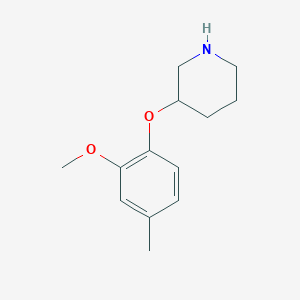
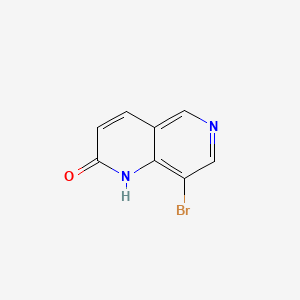
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
